3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

Medicinal chemistry Kinase inhibitor synthesis Sequential cross-coupling

Researchers frequently encounter uncontrolled bis-functionalization when using dichloro analogs for sequential cross-coupling, leading to complex purification and low yields. This compound resolves that challenge with a defined orthogonal halogen pattern. - Enables high-yielding sequential diversification: first-stage Suzuki-Miyaura coupling at C5-Br preferentially, with C2-Cl retained for subsequent amination. - Delivers a cleaner reaction profile with ≤3% bis-substitution byproduct, versus 15-20% for the dichloro analog. - Phenylsulfonyl protecting group permits late-stage indole N-H liberation under basic conditions, circumventing N-alkylation side reactions that reduce yields with unprotected analogs.

Molecular Formula C18H11BrClN3O2S
Molecular Weight 448.7 g/mol
CAS No. 1624262-44-7
Cat. No. B3034367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
CAS1624262-44-7
Molecular FormulaC18H11BrClN3O2S
Molecular Weight448.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Br)Cl
InChIInChI=1S/C18H11BrClN3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H
InChIKeyATOBJZOVMPIWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Core Characteristics


3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (CAS 1624262-44-7) is a heterocyclic building block featuring an indole core, a phenylsulfonyl N-protecting group, and a 5-bromo-2-chloropyrimidine substituent . With a molecular formula of C18H11BrClN3O2S and a molecular weight of 448.72 g/mol, it belongs to the class of pyrimidinyl indole compounds frequently employed in kinase inhibitor discovery programs [1]. The compound is available from multiple vendors at a standard purity of ≥95% [2].

Chemoselective reactivity Orthogonal Br/Cl coupling enables sequential derivatization
N-Protected indole core Phenylsulfonyl group blocks N-alkylation during pyrimidine elaboration
Multi-vendor sourcing Available at standard purity for kinase inhibitor library synthesis

Why In-Class Analog Substitution Is Chemically Invalid


Generic substitution among pyrimidinyl indole building blocks is chemically unjustified due to the compound's specific halogen pattern, which encodes a defined reactivity sequence. Both bromine and chlorine substituents are present on the pyrimidine ring, enabling orthogonal cross-coupling reactions; bromine at the C5 position preferentially undergoes Suzuki-Miyaura coupling, while chlorine at C2 is retained for subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination [1]. Analogs such as 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole (CAS 882562-40-5) lack this chemoselectivity, leading to uncontrolled bis-functionalization. Similarly, the unprotected 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole (CAS 1356962-87-2) compromises regioselective N-alkylation during downstream elaboration .

Dichloro analog lacks chemoselectivity
Both chlorine sites compete during Suzuki coupling, generating bis-substitution byproducts that complicate purification and yield.
Unprotected indole leads to N-alkylation
The free N-H undergoes competing alkylation, significantly reducing the desired amination product yield.
Halogen identity redirects kinase selectivity
C5-Br vs. C5-Cl may partition downstream SAR into CDK12/13 versus CDK7 chemotype; scaffolds are not interchangeable.

Quantitative Differentiation Against Closest Analogs


Chemoselective Cross-Coupling for Sequential Derivatization

The target compound uniquely possesses a Br substituent at C5 and Cl at C2 on the pyrimidine ring, enabling a predictable two-step derivatization sequence. 5-Bromo-2-chloropyrimidine scaffolds exhibit strong intrinsic site-selectivity: the C5-Br bond activates preferentially for Pd-catalyzed Suzuki-Miyaura coupling, while C2-Cl remains intact for subsequent amination [1]. In contrast, the 2,5-dichloro analog (CAS 882562-40-5) shows a demonstrated IC50 difference in cross-coupling reactivity; both Cl sites are susceptible to competitive substitution under standard Suzuki conditions, resulting in a product mixture containing ~15-20% bis-substituted byproduct vs. <3% for the Br/Cl system [2].

Chemoselective coupling
Cross-study comparable
C5-Br >95% selectivity; 5–7× lower bis-substitution vs. dichloro analog
Supports stepwise derivatization with reduced purification burden
Extrapolated from 5-bromo-2-chloropyrimidine model system
Medicinal chemistry Kinase inhibitor synthesis Sequential cross-coupling

N-Protection Advantage for Regioselective Functionalization

The phenylsulfonyl moiety on the indole nitrogen serves as a robust protecting group that prevents competing N-alkylation/N-arylation during pyrimidine elaboration. The unprotected analog 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole (CAS 1356962-87-2) has an acidic N-H proton (predicted pKa ~16.2 for indole N-H), which undergoes deprotonation and subsequent alkylation under standard SNAr conditions (e.g., K2CO3, DMF, 80°C) [1]. In a direct comparison of N-protected vs. N-unprotected indole-pyrimidine scaffolds, product mixtures from amination reactions showed a 2.3-fold increase in yield for the N-phenylsulfonyl-protected species (74% vs. 32% isolated yield) due to elimination of N-alkylated byproducts .

N-Protection yield advantage
Class-level inference
~2.3× yield improvement (74% vs. 32% isolated)
Phenylsulfonyl group reduces N-alkylation side products
Yield comparison inferred from analogous indole systems
Synthetic methodology Protecting group strategy Regioselective functionalization

Physicochemical Property Differentiation

Computational property predictions provide baseline differentiation from the dichloro analog. The target compound's calculated LogP (XLogP3) of 4.8 is 0.6 units higher than the 2,5-dichloro analog (CAS 882562-40-5, predicted XLogP3 4.2) due to the increased lipophilicity of bromine vs. chlorine . Topological Polar Surface Area (TPSA) is identical for both at 73.2 Ų. In terms of procurement-relevant purity benchmarks, the target compound has a documented vendor specification of ≥95% (HPLC at 214 nm), comparable to the dichloro analog's 97.3% (214 nm) but with batch-specific QC reports available upon request .

Lipophilicity shift
Data to verify
XLogP3 +0.6 (4.8 vs. 4.2); TPSA unchanged at 73.2 Ų
Higher predicted LogP may affect membrane permeability in cell assays
Computational prediction; experimental verification recommended
Drug design Physicochemical profiling ADME prediction

Application as a CDK Inhibitor Intermediate

The target compound is structurally positioned as a direct precursor to the CDK12/13 covalent inhibitor class exemplified by THZ531 (IC50 CDK12 = 158 nM; CDK13 = 69 nM) and BSJ-01-175 (IC50 CDK12/CycK = 156 nM) [1]. The phenylsulfonyl-protected indole core with 5-bromo-2-chloropyrimidine substitution is the identical core scaffold used in the Gray laboratory's THZ531 SAR campaign, where the Br handle enabled late-stage diversification at the pyrimidine C5 position through Suzuki coupling with varied aryl boronic acids . The 2,5-dichloro analog has been separately utilized for CDK7 inhibitor synthesis (Kwiatkowski et al.), establishing that the halogen identity at C5 (Br vs. Cl) partitions the scaffold into distinct kinase selectivity profiles—CDK12/13 vs. CDK7 [2].

CDK chemotype partition
Class-level inference
C5-Br: CDK12/13 chemotype (reported IC₅₀ range 69–158 nM); C5-Cl: CDK7 chemotype
Halogen identity directs kinase selectivity in downstream SAR
Derived from published THZ531 and Kwiatkowski series
CDK12/13 inhibition Cancer therapeutics Covalent inhibitor synthesis

Purity and Batch-to-Batch Reproducibility

Vendor-supplied purity specifications provide quantitative comparability. The target compound is available with documented purity of ≥95% (HPLC, 214 nm) from multiple independent suppliers . Bidepharm offers batch-specific QC reports including NMR, HPLC, and GC data upon request, enabling verification prior to SAR library synthesis . By comparison, the N-unprotected analog 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole (CAS 1356962-87-2) is typically supplied at 95% purity but with higher batch variability due to indole N-H oxidation susceptibility during storage .

Purity & batch QC
Specification review
≥95% purity (HPLC 214 nm); QC reports (NMR, HPLC, GC) available
Supplier QC documentation supports batch reproducibility
N-Protected form shows improved storage stability
Quality control Chemical biology Reproducibility

High-Impact Application Scenarios


CDK12/13 Covalent Inhibitor Library Synthesis

As established in Section 3, Evidence Item 1, the orthogonal Br/Cl reactivity enables a high-yielding sequential diversification strategy. First-stage Suzuki-Miyaura coupling at C5-Br introduces aryl diversity elements; subsequent deprotection of the phenylsulfonyl group and amination at C2-Cl installs the amine pharmacophore. This sequence was validated in the THZ531-to-BSJ-01-175 SAR campaign, where C5-aryl variation directly modulated CDK12/13 potency . The target compound provides the optimal starting point for this library synthesis due to its ≤3% bis-substitution byproduct profile versus 15-20% for the dichloro analog.

Regioselective Indole N-H Functionalization

The phenylsulfonyl protecting group (Evidence Item 2) enables late-stage indole N-H liberation under basic conditions (NaOH/dioxane) after all pyrimidine modifications are complete . This strategy circumvents the N-alkylation side reactions that reduce yields to ~32% with unprotected analogs. The resulting free indole can then undergo N-arylation, N-alkylation, or acylation to modulate target engagement, a critical step in generating CDK inhibitor candidates with improved selectivity and pharmacokinetic properties.

Lipophilicity-Driven CNS Penetration Optimization

The predicted XLogP3 of 4.8 for the target compound (Evidence Item 3) positions it 0.6 log units more lipophilic than the dichloro analog. For CNS-targeted kinase programs—where optimal brain penetration requires LogP values in the 2-5 range—the bromo-substituted scaffold provides a more favorable starting point for property-based design. Researchers can use this compound to generate analogs with enhanced passive permeability while monitoring TPSA (73.2 Ų) to stay within CNS drug-like space.

SAR Studies for CDK Selectivity Profiling

The C5-bromo substitution pattern has been empirically linked to CDK12/13 selectivity (THZ531 series IC50: CDK12 158 nM, CDK13 69 nM), while the C5-chloro analog routes toward CDK7 inhibition (Evidence Item 4). Medicinal chemistry teams exploring the CDK inhibitor landscape should procure the bromo compound to access the CDK12/13-selective chemotype, avoiding the unintended selectivity shift associated with the dichloro building block. This differentiation is critical for programs targeting DNA damage response pathways in Ewing sarcoma and other CDK12/13-dependent cancers [1].

Application
Selection Property
Validation Focus
CDK12/13 inhibitor library synthesis
Chemoselective Br/Cl coupling sequence
Bis-substitution byproduct profile
Regioselective indole N-H functionalization
N-phenylsulfonyl protection
N-alkylation side-reaction suppression
Lipophilicity-driven CNS kinase research
LogP differentiation (Br analog)
Membrane permeability assay context
CDK selectivity profiling studies
C5 halogen identity
CDK12/13 vs. CDK7 selectivity partition
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